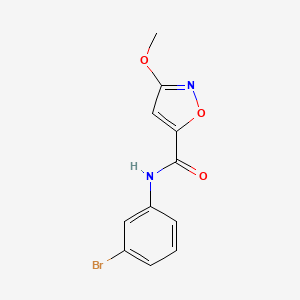

N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Description

N-(3-Bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a 1,2-oxazole core substituted with a methoxy group at position 3 and an amide-linked 3-bromophenyl group at position 5 (Figure 1). The bromine atom on the phenyl ring introduces steric and electronic effects, while the methoxy group enhances the electron-rich nature of the oxazole ring. Its synthesis typically involves coupling 3-bromoaniline with 3-methoxy-1,2-oxazole-5-carboxylic acid derivatives under standard amide-forming conditions (e.g., EDCI/HOBt or thionyl chloride activation) .

Properties

IUPAC Name |

N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-10-6-9(17-14-10)11(15)13-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGYNYZZHSWHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

Attachment of the methoxy group: This can be done through a methylation reaction using methanol or a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Methylation: Methanol or dimethyl sulfate under basic conditions.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable study demonstrated that oxazole-based compounds effectively inhibited the proliferation of human cancer cells through mechanisms involving DNA interaction and modulation of apoptotic pathways . The structural features of N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide may enhance its potency against specific cancer types.

Enzyme Inhibition

N-(3-Bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide has been investigated for its potential as an inhibitor of specific enzymes. For example, oxazole derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. AChE inhibitors are crucial in increasing acetylcholine levels in the brain, thereby improving cognitive function .

Neurological Effects

In studies focusing on neurological applications, compounds with similar structures have been evaluated for their effects on nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in neurotransmission and are implicated in various cognitive processes. N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide may act as a modulator or agonist at these receptors, potentially leading to improved memory and learning functions .

DNA Binding Studies

The interaction of N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide with DNA has been a subject of interest due to its implications in cancer research. Compounds that bind to DNA can interfere with replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells. Studies have utilized techniques like UV-visible spectroscopy and fluorescence spectroscopy to characterize these interactions, revealing insights into the compound's mechanism of action .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenyl group and oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Bromine increases molecular weight and decreases solubility compared to methyl or chlorine substituents.

- Methoxy-oxazole derivatives exhibit higher thermal stability (elevated melting points) relative to benzamide analogues.

Table 2: Catalytic Performance in Model Reactions

Spectroscopic and Crystallographic Data

- NMR Shifts : The bromine atom in the target compound causes deshielding in the aromatic region (¹H NMR: δ 7.4–7.6 ppm for phenyl protons), distinct from the methyl group’s shielding effect (δ 7.1–7.3 ppm) in analogues.

- X-Ray Crystallography : SHELX software () is widely used for refining structures of such compounds. For example, ’s compound was resolved via SHELXL, confirming its N,O-directing geometry .

Biological Activity

N-(3-Bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

N-(3-Bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide has the molecular formula and a molecular weight of 300.09 g/mol. The compound is synthesized from 3-bromobenzoyl chloride and methoxycarbonyl isoxazole under controlled conditions, yielding a product that exhibits unique pharmacological properties.

Anticancer Effects

Research has demonstrated that N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide exhibits potent anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- HCT116 (colon cancer)

Table 1: IC50 Values of N-(3-Bromophenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide in Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| U-937 | 2.41 | Inhibition of cell proliferation |

| HCT116 | 1.54 | Cell cycle arrest |

Flow cytometry analyses indicated that the compound triggers apoptosis through the activation of caspase pathways, particularly caspase 3/7, leading to increased p53 expression levels in treated cells .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of N-(3-Bromophenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide

| Cytokine | Concentration (μM) | Effect |

|---|---|---|

| IL-6 | 10 | Decreased secretion |

| TNF-alpha | 20 | Inhibition of expression |

The mechanisms underlying the biological activity of N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide include:

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and modulation of p53 signaling.

- Cell Cycle Arrest : It effectively halts the progression of cancer cells through various phases of the cell cycle.

- Cytokine Modulation : By inhibiting specific cytokines, it reduces inflammation and may contribute to its anticancer effects.

Case Studies

A notable case study involved the application of this compound in treating breast cancer models in vivo. Mice treated with N-(3-bromophenyl)-3-methoxy-1,2-oxazole-5-carboxamide showed significant tumor reduction compared to controls, highlighting its potential as an effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.